molecular formula C5H7BrO B1279250 2-Bromocyclopentanone CAS No. 21943-50-0

2-Bromocyclopentanone

Cat. No.: B1279250
CAS No.: 21943-50-0
M. Wt: 163.01 g/mol
InChI Key: KZBPPOPPFUDSOP-UHFFFAOYSA-N
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Description

2-Bromocyclopentanone is an organic compound with the molecular formula C₅H₇BrO. It is a brominated derivative of cyclopentanone, characterized by the presence of a bromine atom at the second position of the cyclopentanone ring. This compound is of significant interest in organic synthesis due to its reactivity and utility as an intermediate in various chemical reactions .

Mechanism of Action

Target of Action

2-Bromocyclopentanone is an organic molecule that is primarily used in the synthesis of other compounds . The primary targets of this compound are the molecules it interacts with during these synthesis processes.

Biochemical Pathways

This compound is involved in the synthesis of various compounds, including epoxides, polymers, dyes, and pharmaceuticals . It can undergo photolysis when irradiated with ultraviolet light or through a chemical reaction with acetonitrile . .

Pharmacokinetics

As a synthetic intermediate, it is primarily used in laboratory settings for the synthesis of other compounds

Result of Action

The result of this compound’s action is the formation of new compounds through chemical reactions. For instance, it can be used to synthesize epoxides . The specific molecular and cellular effects of this compound’s action would depend on the specific compounds it is used to synthesize and their respective biological activities.

Biochemical Analysis

Biochemical Properties

2-Bromocyclopentanone plays a significant role in biochemical reactions, particularly in the formation of oximes and hydrazones. It interacts with nucleophiles such as nitrogen and oxygen atoms in these reactions . The compound’s reactivity is influenced by the presence of the bromine atom, which makes it a useful intermediate in organic synthesis. Enzymes and proteins that interact with this compound include those involved in oxidation and reduction reactions, although specific enzymes have not been extensively documented.

Metabolic Pathways

This compound is involved in various metabolic pathways, including phase I and phase II metabolic reactions . Enzymes such as cytochrome P450 play a role in the oxidation of the compound, while conjugation reactions in phase II metabolism increase its hydrophilicity, facilitating excretion. These metabolic processes can affect the compound’s activity and toxicity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Bromocyclopentanone can be synthesized through the bromination of cyclopentanone. The process typically involves the reaction of cyclopentanone with bromine in a biphasic mixture of water and an organic solvent. The organic solvent is often a water-immiscible solvent such as halogenated hydrocarbons (e.g., 1-chlorobutane) . The reaction conditions include maintaining a molar ratio of cyclopentanone to bromine between 10:1 and 1:1, with the reaction mixture being stirred at room temperature.

Industrial Production Methods: For industrial-scale production, the process involves the dropwise addition of bromine to a mixture of cyclopentanone and the organic solvent in the presence of water. The reaction mixture is then distilled under reduced pressure to isolate this compound .

Chemical Reactions Analysis

Types of Reactions: 2-Bromocyclopentanone undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Nucleophiles such as hydroxide ions in aqueous or alcoholic solutions.

    Elimination: Strong bases like potassium tert-butoxide in an aprotic solvent.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products:

    Substitution: Cyclopentanone derivatives.

    Elimination: 2-Cyclopentene-1-one.

    Reduction: Cyclopentanone.

Scientific Research Applications

2-Bromocyclopentanone is utilized in various scientific research applications, including:

Comparison with Similar Compounds

    2-Chlorocyclopentanone: Similar in structure but contains a chlorine atom instead of bromine.

    2-Cyclopenten-1-one: An unsaturated ketone formed by the elimination of hydrogen bromide from 2-bromocyclopentanone.

    Cyclopentanone: The parent compound without any halogen substitution.

Uniqueness: this compound is unique due to its specific reactivity patterns influenced by the bromine atom. Compared to 2-chlorocyclopentanone, it is more reactive in substitution reactions due to the larger atomic radius and lower electronegativity of bromine. The presence of the bromine atom also makes it a valuable intermediate for further functionalization in organic synthesis .

Properties

IUPAC Name

2-bromocyclopentan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7BrO/c6-4-2-1-3-5(4)7/h4H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZBPPOPPFUDSOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(=O)C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20431812
Record name 2-BROMOCYCLOPENTANONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20431812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21943-50-0
Record name 2-BROMOCYCLOPENTANONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20431812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromocyclopentanone
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 2-bromocyclopentanone in organic synthesis?

A: this compound serves as a versatile building block in organic synthesis. Its reactivity stems from the presence of both a reactive bromine atom and a ketone group. This allows for a variety of chemical transformations. For instance, it acts as a key starting material in the synthesis of cyclopentane-1,2-dione [], a compound used in the preparation of propellanes, iso-coumarones, and pyrazines [].

Q2: How does the ring size of cyclic α-bromo ketones influence their reactivity with trialkylboranes?

A: Research indicates that the rate of alkylation of α-bromo ketones by trialkylboranes is influenced by the ring size []. Specifically, 2-bromocyclopentanones exhibit faster reaction rates compared to 2-bromocyclohexanones and 2-bromocycloheptanones []. This difference in reactivity is attributed to the inherent ring strain associated with different ring sizes.

Q3: Can you elaborate on the stereochemical aspects of this compound's reactions?

A: When reacting 2-bromocycloalkanones, including this compound, with nucleophiles like trialkylboranes, the stereochemistry of both the reactant and product is crucial []. The presence of the bromine atom at the alpha position creates a chiral center, leading to the possibility of stereoisomers. Understanding the stereochemical outcome of these reactions is vital for synthesizing molecules with desired three-dimensional structures.

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